molecular formula C15H9ClN2O2 B1350882 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid CAS No. 667412-62-6

6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

Cat. No. B1350882
M. Wt: 284.69 g/mol
InChI Key: WPDNUGLTULFDQJ-UHFFFAOYSA-N
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Description

“6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula CHClNO . It is a heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline and its analogues has been a subject of interest in medicinal chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 157.555 Da, and the monoisotopic mass is 156.993057 Da .


Chemical Reactions Analysis

Quinoline and its analogues are known to undergo various chemical reactions. The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” include a molecular formula of CHClNO and an average mass of 157.555 Da .

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application Summary : This compound is used as a building block in organic synthesis .
    • Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Unfortunately, detailed procedures were not available in the sources I found .
    • Results or Outcomes : The outcomes would also depend on the specific reactions being carried out. The compound could potentially be used to synthesize a wide variety of other compounds .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Quinoline derivatives, which include “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid”, have been synthesized and evaluated for treating osteoarthritis . They are amino-acetamide inhibitors of aggrecanase-2 .
    • Methods of Application : The specific methods of application would involve chemical synthesis of the quinoline derivatives, followed by biological testing .
    • Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .
  • Scientific Field : Catalysis

    • Application Summary : A ligand similar to “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” was developed by the Yu lab to enable the Pd-catalyzed dehydrogenation of aliphatic carboxylic acids .
    • Methods of Application : The ligand is used in a palladium-catalyzed reaction to activate the β-methylene C-H bond of aliphatic carboxylic acids .
    • Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .
  • Scientific Field : Industrial Chemistry

    • Application Summary : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • Methods of Application : The specific methods of application would depend on the particular industrial process being used .
    • Results or Outcomes : The outcomes would also depend on the specific industrial processes being carried out .
  • Scientific Field : Synthetic Organic Chemistry

    • Application Summary : Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • Methods of Application : The specific methods of application would involve chemical synthesis of the quinoline derivatives .
    • Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .
  • Scientific Field : Green Chemistry

    • Application Summary : Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound .
    • Methods of Application : The specific methods of application would involve green chemistry protocols .
    • Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .
  • Scientific Field : Pharmaceutical Chemistry

    • Application Summary : Quinoline and its analogues have been synthesized for their biological and pharmaceutical activities . They are used in drug research and development .
    • Methods of Application : The specific methods of application would involve chemical synthesis of the quinoline derivatives .
    • Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .
  • Scientific Field : Natural and Synthetic Chemistry

    • Application Summary : Quinoline-2,4-diones, which include “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid”, are unique due to their roles in natural and synthetic chemistry .
    • Methods of Application : The specific methods of application would involve chemical synthesis of the quinoline derivatives .
    • Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .
  • Scientific Field : Biological Chemistry

    • Application Summary : Quinoline is an essential segment of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention .
    • Methods of Application : The specific methods of application would involve chemical synthesis of the quinoline derivatives .
    • Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .

Future Directions

The future directions in the research of quinoline and its analogues involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

6-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDNUGLTULFDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397520
Record name 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

CAS RN

667412-62-6
Record name 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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